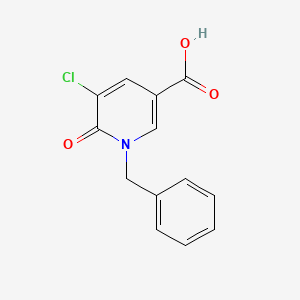

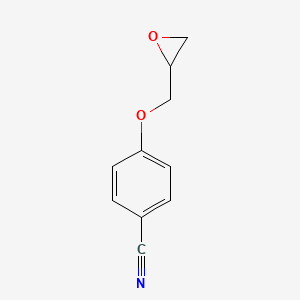

6-(4-甲醛基苯基)烟醛

描述

Synthesis Analysis

The synthesis of derivatives related to 6-(4-Formylphenyl)nicotinaldehyde has been explored in various studies. One approach described the synthesis of 2-formylnicotinates, which are structurally related to the compound of interest. The process involved the cyclocondensation of 3-amino-4,4-diethoxybut-2-enoates with Mannich base hydrochlorides or β-aminovinyl ketones, followed by hydrolysis to yield the target compounds . Another study reported the synthesis of phenyl 6-(4-alkoxyphenyl)nicotinates through a two-step process with high regioselectivity and good overall yields, indicating the potential for efficient synthesis of similar compounds . Additionally, the preparation of functionally substituted formylphenyl derivatives of ethyl nicotinates was studied, where reactions with various nucleophiles led to the formation of azomethines, 1,3-dioxolanes, and dihydrobenzylimidazoles, showcasing the versatility of the formyl group in chemical transformations .

Molecular Structure Analysis

The molecular structure of compounds related to 6-(4-Formylphenyl)nicotinaldehyde has been confirmed through spectral analyses. In the synthesis of phenyl 6-(4-alkoxyphenyl)nicotinates, spectral data supported the expected structures, which is crucial for understanding the molecular framework of the compound of interest . The composition and structure of the synthesized formylphenyl derivatives were established by elemental analysis and IR, 1H, and 13C NMR spectroscopy, providing detailed insights into the molecular architecture .

Chemical Reactions Analysis

The reactivity of the formyl group in 6-(4-Formylphenyl)nicotinaldehyde analogs has been demonstrated through various chemical reactions. The formylphenyl derivatives reacted with primary amines, glycols, and 1,2-phenylenediamine to yield corresponding products, highlighting the formyl group's ability to engage in condensation reactions . Moreover, the azomethines formed in these reactions could be selectively reduced to secondary amines, indicating the potential for further functionalization of the formyl group .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 6-(4-Formylphenyl)nicotinaldehyde have been studied, particularly in the context of liquid crystals. The phenyl 6-(4-alkoxyphenyl)nicotinates exhibited thermotropic behavior with the presence of a smectic A phase, as determined by polarizing optical microscopy and differential scanning calorimetry . These findings suggest that derivatives of 6-(4-Formylphenyl)nicotinaldehyde may also possess interesting physical properties that could be relevant for applications such as liquid crystal displays.

科学研究应用

合成和反应

6-(4-甲醛基苯基)烟醛参与了各种合成途径,用于制备具有潜在生物活性的杂环化合物。例如,它已被用于与2-氰基乙硫脲反应,生成表现出抗病毒活性的化合物。合成涉及其与2-氰基乙硫脲的反应,导致类似6'-氨基-2'-硫代-1',2'-二氢-3,4'-联吡啶-3',5'-二氰基的衍生物。这些衍生物已被评估其细胞毒性、抗HSV1、抗HAV和MBB活性,表明其在药物化学研究中的重要性(Attaby, Elghandour, Ali, & Ibrahem, 2007)。

化学修饰和表征

其化学结构允许通过与一级胺、二元醇和1,2-苯二胺反应形成偶氮甲烷、1,3-二氧兰和2,3-二氢苯基咪唑。这种修饰对于开发具有不同生物活性的化合物至关重要。合成的化合物已通过各种光谱技术进行表征,确定其结构和进一步应用的潜力(Shatirova & Nagieva, 2020)。

生物催化和酶反应

在酶学研究中,烟醛衍生物,包括与6-(4-甲醛基苯基)烟醛相关的衍生物,已被证明与酵母菌烟酰胺脱氨酶等酶相互作用,影响酶的活性和稳定性。这种相互作用对于理解酶机制以及设计具有治疗潜力的酶抑制剂或调节剂至关重要(Yan & Sloan, 1987)。

生物系统中的机械洞察

它还用作机械研究中的工具,例如在烟酰胺酶研究中,烟醛衍生物作为抑制剂,提供了对酶催化和潜在治疗靶点的洞察。通过了解烟酰胺酶受烟醛衍生物抑制的机制,有助于设计新的抗微生物剂(French et al., 2010)。

分析化学应用

此外,在分析化学领域,烟醛衍生物被用于开发生物传感器和用于检测各种生物和化学物质的分析方法。它们与其他分子的反应性和相互作用使它们适用于创建敏感和特异的检测系统(Hung Tzang, Yuan, & Yang, 2001)。

安全和危害

The compound has been assigned the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .

属性

IUPAC Name |

6-(4-formylphenyl)pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO2/c15-8-10-1-4-12(5-2-10)13-6-3-11(9-16)7-14-13/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVFZQBYTHFYAJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=NC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30377499 | |

| Record name | 6-(4-formylphenyl)nicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Formylphenyl)nicotinaldehyde | |

CAS RN |

885950-11-8 | |

| Record name | 6-(4-formylphenyl)nicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2,3-Dichloro-4-(ethylsulfanyl)phenyl]-1-ethanone](/img/structure/B1303813.png)

![2,2,2-trichloro-1-[4-(3-methoxybenzoyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B1303820.png)

![3-[(Tert-butoxycarbonyl)amino]-3-(4-ethoxyphenyl)propanoic acid](/img/structure/B1303822.png)

![Ethyl 1-[2-(methoxycarbonyl)-4-nitrophenyl]-4-piperidinecarboxylate](/img/structure/B1303830.png)